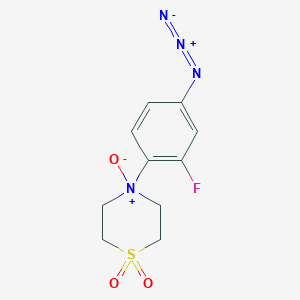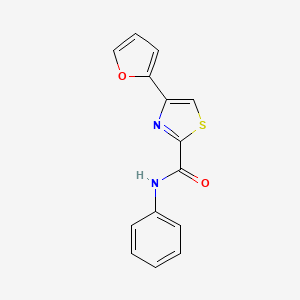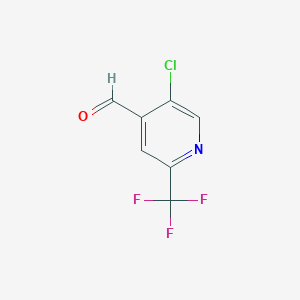
5-Chloro-2-(trifluoromethyl)isonicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(trifluoromethyl)isonicotinaldehyde: is a chemical compound with the molecular formula C7H3ClF3NO . It is known for its unique structure, which includes a chloro group and a trifluoromethyl group attached to an isonicotinaldehyde backbone. This compound is used in various scientific research applications due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(trifluoromethyl)isonicotinaldehyde typically involves the chlorination and trifluoromethylation of isonicotinaldehyde. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. For example, the chlorination can be carried out using thionyl chloride, while the trifluoromethylation might involve the use of trifluoromethyl iodide and a suitable base .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through distillation or recrystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-2-(trifluoromethyl)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: 5-Chloro-2-(trifluoromethyl)isonicotinic acid.
Reduction: 5-Chloro-2-(trifluoromethyl)isonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Chloro-2-(trifluoromethyl)isonicotinaldehyde is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that are valuable in various chemical research projects .
Biology: In biological research, this compound can be used to study the effects of halogenated aldehydes on biological systems. Its interactions with enzymes and other biomolecules are of particular interest .
Medicine: The compound’s potential medicinal properties are being explored, particularly its ability to act as a precursor for the synthesis of pharmaceutical agents. Its unique chemical structure may offer therapeutic benefits .
Industry: In industrial applications, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it a valuable component in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(trifluoromethyl)isonicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro and trifluoromethyl groups may also influence the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
- 2-Chloro-5-(trifluoromethyl)isonicotinaldehyde
- 2-(Trifluoromethyl)isonicotinaldehyde
- 5-Chloro-2-(trifluoromethyl)nicotinaldehyde
Comparison: Compared to similar compounds, 5-Chloro-2-(trifluoromethyl)isonicotinaldehyde is unique due to the specific positioning of the chloro and trifluoromethyl groups on the isonicotinaldehyde backbone. This unique structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C7H3ClF3NO |
|---|---|
Peso molecular |
209.55 g/mol |
Nombre IUPAC |
5-chloro-2-(trifluoromethyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H3ClF3NO/c8-5-2-12-6(7(9,10)11)1-4(5)3-13/h1-3H |
Clave InChI |
FWLOVHZBOXWMOL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1C(F)(F)F)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-17-(2-propanoyloxyacetyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] hexanoate](/img/structure/B12619882.png)
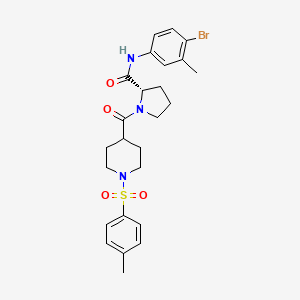
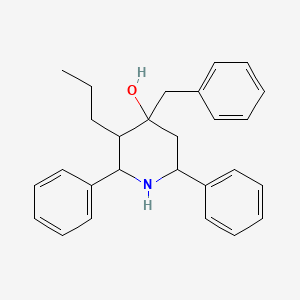

![4-{[3-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B12619896.png)
![(3S,3'aR,8'aS,8'bS)-5-chloro-2'-(3,5-dichlorophenyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12619899.png)
![4-{[Methyl(phenyl)carbamoyl]amino}-3-nitrobenzene-1-sulfonamide](/img/structure/B12619907.png)
![1-Benzyl-2-methyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole](/img/structure/B12619911.png)

![[4-Chloro-6-(trifluoromethyl)pyrimidin-2-YL]acetic acid](/img/structure/B12619923.png)

